![molecular formula C10H13NO6 B12610917 1,3-Bis(methoxymethoxy)-2-nitrobenzene CAS No. 919286-15-0](/img/structure/B12610917.png)
1,3-Bis(methoxymethoxy)-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(methoxymethoxy)-2-nitrobenzene is an organic compound with the molecular formula C10H13NO6 It is a derivative of nitrobenzene, where two methoxymethoxy groups are attached to the benzene ring at positions 1 and 3, and a nitro group is attached at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(methoxymethoxy)-2-nitrobenzene typically involves the nitration of 1,3-Bis(methoxymethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(methoxymethoxy)-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The methoxymethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, where the methoxymethoxy groups are oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1,3-Bis(methoxymethoxy)-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
1,3-Bis(methoxymethoxy)-2-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a precursor for the preparation of various substituted benzene derivatives.
Biology: Potential use in the development of biologically active compounds, such as pharmaceuticals or agrochemicals.
Medicine: Research into its potential therapeutic properties, including its use as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(methoxymethoxy)-2-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. The methoxymethoxy groups can act as protecting groups, preventing unwanted side reactions during chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(methoxymethoxy)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1,3-Bis(carboxymethyl)imidazolium chloride: A different class of compound with distinct chemical properties and applications.
Bis(benzimidazole) complexes: Contain nitrogen atoms and exhibit different biological activities compared to 1,3-Bis(methoxymethoxy)-2-nitrobenzene.
Uniqueness
This compound is unique due to the presence of both methoxymethoxy and nitro groups on the benzene ring
Biological Activity
1,3-Bis(methoxymethoxy)-2-nitrobenzene is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its synthesis, biological effects, and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves the nitration of a suitable precursor followed by methoxymethylation. The compound can be characterized using various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Antimicrobial Properties
Research indicates that nitrobenzene derivatives exhibit significant antimicrobial activity. A study highlighted that several nitro compounds, including derivatives similar to this compound, were tested against various bacterial strains. The results showed that these compounds could inhibit bacterial growth effectively, suggesting their potential as antibacterial agents .
The biological activity of this compound can be attributed to its ability to generate reactive oxygen species (ROS) upon exposure to light or other stimuli. This characteristic allows the compound to exert cytotoxic effects on cancer cells by inducing oxidative stress. The generation of ROS is crucial in mediating the compound's anticancer properties .
Case Study 1: Antibacterial Activity
In a controlled study, this compound was subjected to antimicrobial testing against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) value comparable to established antibiotics, indicating its potential as a therapeutic agent .
Case Study 2: Cancer Cell Cytotoxicity
Another study investigated the cytotoxic effects of the compound on various cancer cell lines. The results revealed that treatment with this compound led to significant cell death in a dose-dependent manner. The mechanism was linked to increased levels of ROS and subsequent apoptosis in cancer cells .
Data Table: Biological Activity Summary
Biological Activity | Tested Effects | Results |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | MIC comparable to antibiotics |
Cytotoxicity | Induction of apoptosis in cancer cells | Significant cell death observed |
ROS Generation | Reactive oxygen species production | Increased oxidative stress in treated cells |
Properties
CAS No. |
919286-15-0 |
---|---|
Molecular Formula |
C10H13NO6 |
Molecular Weight |
243.21 g/mol |
IUPAC Name |
1,3-bis(methoxymethoxy)-2-nitrobenzene |
InChI |
InChI=1S/C10H13NO6/c1-14-6-16-8-4-3-5-9(17-7-15-2)10(8)11(12)13/h3-5H,6-7H2,1-2H3 |
InChI Key |
BEBMPFZINXMVFO-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C(=CC=C1)OCOC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.